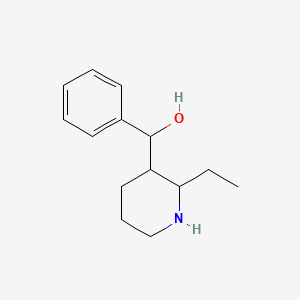
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine: is a chemical compound with the molecular formula C12H16N4 and a molecular weight of 216.28 g/mol . This compound belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a hydrazine derivative with an appropriate nitrile . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
(1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s triazole moiety is known for its antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: Triazole derivatives are often explored for their potential therapeutic effects, including antiviral and anticancer activities.
Industry: The compound can be used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine involves its interaction with specific molecular targets. The triazole ring can form non-covalent bonds with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar compounds to (1,5-Dimethyl-1H-1,2,4-triazol-3-yl)(p-tolyl)methanamine include other triazole derivatives such as:
- (1-methyl-1H-1,2,4-triazol-3-yl)methanamine hydrochloride
- (1H-1,2,3-triazol-4-yl)methanamine hydrochloride
- 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one
These compounds share the triazole core structure but differ in their substituents, leading to variations in their chemical and biological properties .
Propriétés
Formule moléculaire |
C12H16N4 |
|---|---|
Poids moléculaire |
216.28 g/mol |
Nom IUPAC |
(1,5-dimethyl-1,2,4-triazol-3-yl)-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C12H16N4/c1-8-4-6-10(7-5-8)11(13)12-14-9(2)16(3)15-12/h4-7,11H,13H2,1-3H3 |
Clé InChI |
IVPTWYKUTUJRCF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(C2=NN(C(=N2)C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


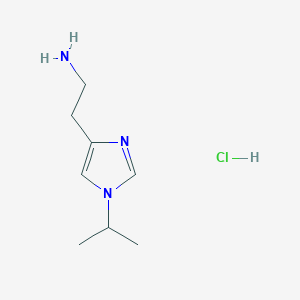
![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbonitrile](/img/structure/B11792496.png)


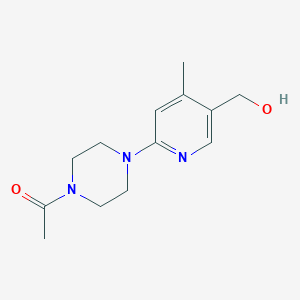
![2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one](/img/structure/B11792518.png)


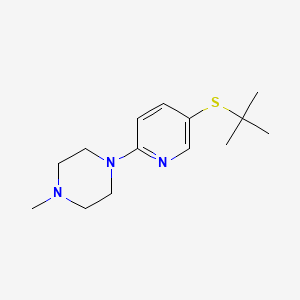
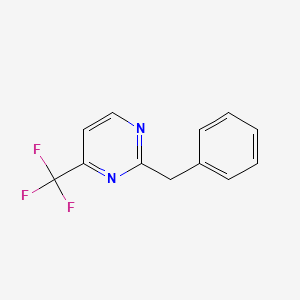
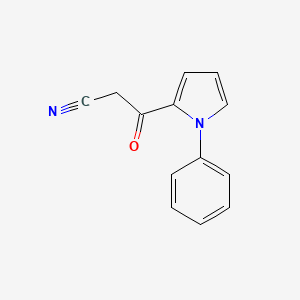
![3-(5-Methyl-6-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-2-yl)propanoic acid](/img/structure/B11792553.png)

